
4-(N,N-diallylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamides, including “4-(N,N-diallylsulfamoyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions .Chemical Reactions Analysis
The chemical reactions involving “4-(N,N-diallylsulfamoyl)benzamide” can be complex. For instance, direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions has been reported . More research is needed to fully understand the chemical reactions involving this compound.科学的研究の応用
Polymer Synthesis : Yokozawa et al. (2002) developed poly(p-benzamide) with defined molecular weight and low polydispersity, demonstrating the potential of aramide-based polymers in material science. The study highlights the synthesis of well-defined aromatic polyamides, useful in creating block copolymers for various applications (Yokozawa et al., 2002).
Drug Development : Wu et al. (1997) explored the structure-activity relationships of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, which are selective small molecule ETA receptor antagonists. This research contributes to the development of novel pharmaceuticals targeting specific receptors (Wu et al., 1997).
Chemical Synthesis and Biological Evaluation : Fahim and Shalaby (2019) worked on the synthesis and evaluation of novel benzenesulfonamide derivatives. Their research includes the reactivity of these compounds towards various agents, highlighting their potential in chemical synthesis and pharmacology (Fahim & Shalaby, 2019).
Catalysis : Yang et al. (2019) developed a palladium-catalyzed electrochemical C-H bromination method using benzamide derivatives, showcasing the role of these compounds in catalytic processes (Yang et al., 2019).
Supramolecular Chemistry : Noveron et al. (2002) examined the metal complexes of N-(4-pyridyl)benzamide (NPBA) for their ability to form supramolecular scaffolds. This research is significant for understanding the formation of nanostructures and their applications in material science (Noveron et al., 2002).
Antitumor Activity : Saito et al. (1999) investigated synthetic benzamide derivatives, specifically MS-27-275, for their ability to inhibit histone deacetylase and their antitumor efficacy. This study contributes to the development of new chemotherapeutic strategies (Saito et al., 1999).
作用機序
Target of Action
The primary target of 4-(N,N-diallylsulfamoyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that the compound interacts with its target, carbonic anhydrase 2, leading to changes in the enzyme’s activity
Biochemical Pathways
The biochemical pathways affected by 4-(N,N-diallylsulfamoyl)benzamide are not well-documented. Given its target, it is likely that the compound affects pathways involving carbon dioxide transport and pH regulation. More research is needed to confirm this and to understand the downstream effects of these pathway alterations .
Result of Action
The molecular and cellular effects of 4-(N,N-diallylsulfamoyl)benzamide’s action are not well-documented. Given its target, it is likely that the compound affects processes involving carbon dioxide transport and pH regulation. More research is needed to confirm this and to understand the precise molecular and cellular effects of the compound’s action .
特性
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-3-9-15(10-4-2)19(17,18)12-7-5-11(6-8-12)13(14)16/h3-8H,1-2,9-10H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLDVONDDFKMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diallylsulfamoyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

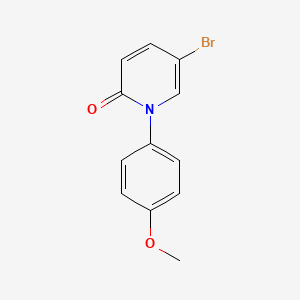
![3'-(3-Chloro-4-methoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2893643.png)

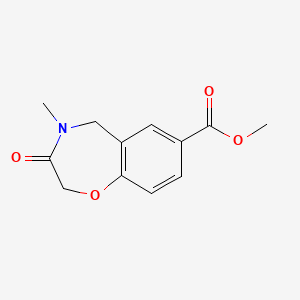
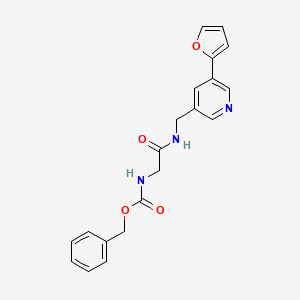
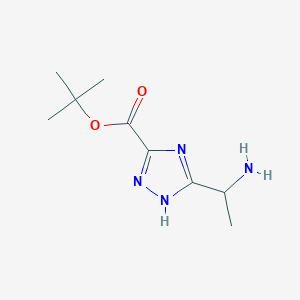
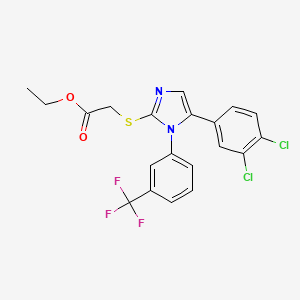
![1-(4-Chlorobenzyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2893651.png)
![N-(4-acetylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893652.png)
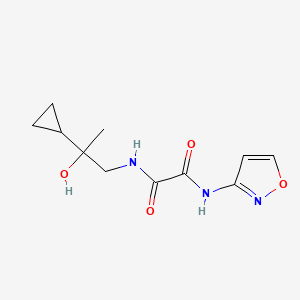
![2,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2893657.png)
![2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2893659.png)
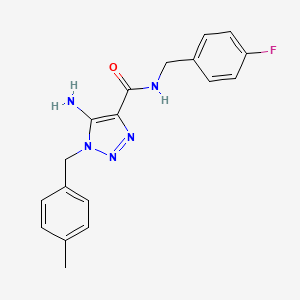
![8-fluoro-5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2893664.png)